![molecular formula C18H20N2O3 B5553416 N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)

N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

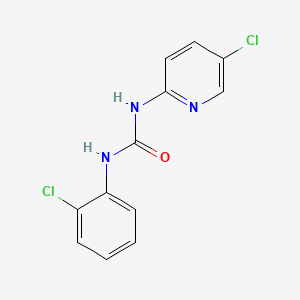

The synthesis of N-[2-(Acetylamino)phenyl]-4-isopropoxybenzamide and its derivatives involves multiple steps, including acylation reactions, amide bond formation, and substitution reactions. A notable method involves the coupling of appropriate anilines with acyl chlorides or carboxylic acids in the presence of condensing agents to form the amide linkage, followed by subsequent modifications to introduce the isopropoxy group (Piplani, Sharma, Mehta, & Malik, 2018).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-[2-(Acetylamino)phenyl]-4-isopropoxybenzamide, is characterized by the presence of a benzamide core, with various substituents attached to the aromatic ring. The nature and position of these substituents significantly influence the compound's chemical properties and biological activity. Crystallographic studies and molecular modeling can provide insights into the conformational preferences and intermolecular interactions of these compounds (He, Yang, Hou, Teng, & Wang, 2014).

Applications De Recherche Scientifique

Design and Pharmacological Evaluation of Derivatives

One study focuses on the design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives acting as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds, inspired by trichostatin A, have shown promise in cancer therapy by affecting cell migration and inducing cell cycle arrest or apoptosis through caspase 3/7 activation, suggesting HDAC6/8 as potential targets for molecular therapies (Rodrigues et al., 2016).

Memory Enhancement Studies

Another significant research area involves N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, showing promise in enhancing memory, supported by molecular docking, MM-GBSA, and molecular simulation studies (Piplani et al., 2018).

Biosensor Development

Research has also extended to the development of high-sensitive biosensors, like the novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam. This study showcases the application of these compounds in creating sensitive detection methods for important biological and pharmaceutical analytes (Karimi-Maleh et al., 2014).

Antitumor Activity Exploration

Explorations into the anti-tumor functions of related compounds, like phenoxybenzamine hydrochloride, reveal significant inhibitory effects on glioma cell proliferation, migration, and tumorigenesis, providing insights into potential mechanisms for cancer treatment (Lin et al., 2016).

Propriétés

IUPAC Name |

N-(2-acetamidophenyl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)23-15-10-8-14(9-11-15)18(22)20-17-7-5-4-6-16(17)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEIPMSGKFGCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid](/img/structure/B5553343.png)

![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)

![methyl 2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylate](/img/structure/B5553390.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)